1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine is a compound that belongs to the class of 1,2,4-oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of the fluorophenyl group in the structure enhances its pharmacological properties, making it a compound of interest in various scientific research fields .
Preparation Methods
The synthesis of 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzohydrazide with ethyl chloroacetate to form the intermediate, which is then cyclized to form the oxadiazole ring. Industrial production methods may involve optimization of reaction conditions such as temperature, pH, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets in the body. The fluorophenyl group enhances its ability to bind to target proteins, while the oxadiazole ring contributes to its stability and bioavailability. The compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine can be compared with other similar compounds, such as:
1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine: The presence of a chlorine atom instead of fluorine can alter the compound’s pharmacological properties.
1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine: The methyl group can affect the compound’s lipophilicity and biological activity.
1-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine: The nitro group can introduce different electronic effects, impacting the compound’s reactivity and interactions.
These comparisons highlight the unique properties of this compound and its potential advantages in various applications.
Biological Activity
1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine, often referred to as "compound X," is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of compound X, focusing on its anticancer properties and potential therapeutic applications.
- Chemical Formula : C10H10FN3O
- CAS Number : 937666-00-7
- Molecular Weight : 197.21 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of compound X through various mechanisms. The following table summarizes key findings from research on its efficacy against different cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
PC-3 (Prostate) | 0.67 | Induction of apoptosis |
HCT-116 (Colon) | 0.80 | Inhibition of cell proliferation |
ACHN (Renal) | 0.87 | Targeting EGFR and Src signaling pathways |
MDA-MB-435 (Melanoma) | 6.82 | Modulation of apoptotic pathways |
The compound demonstrated significant cytotoxicity across multiple cancer types, with the lowest IC50 values observed in prostate and colon cancer cell lines, indicating strong anticancer properties .
The biological activity of compound X can be attributed to several mechanisms:
- Apoptosis Induction : Compound X has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Growth Factor Receptors : It effectively inhibits Epidermal Growth Factor Receptor (EGFR) and Src kinase activities, which are critical in cancer cell proliferation and survival .
- Cell Cycle Arrest : Studies indicate that compound X may cause cell cycle arrest at various phases, thereby preventing cancer cell division .
Study 1: Efficacy Against Prostate Cancer
A study evaluated the effects of compound X on the PC-3 prostate cancer cell line. Results indicated a dose-dependent response with an IC50 value of 0.67 µM, suggesting potent antiproliferative effects. The study reported that treatment with compound X led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
Study 2: Colon Cancer Cell Line Response
In another investigation focusing on HCT-116 colon cancer cells, compound X exhibited an IC50 value of 0.80 µM. The researchers noted that the compound inhibited the phosphorylation of key signaling molecules involved in cell survival, further supporting its potential as an anticancer agent .
Properties
Molecular Formula |
C10H10FN3O |
---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C10H10FN3O/c1-6(12)10-13-9(14-15-10)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3 |
InChI Key |
WEIBUCILTLDZTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.